3-Amino-4-chloro-N-(o-tolyl)benzamide

Description

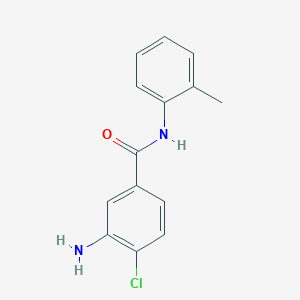

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-chloro-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-4-2-3-5-13(9)17-14(18)10-6-7-11(15)12(16)8-10/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDNIVPBAFPSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-chloro-N-(o-tolyl)benzamide (CAS: 92165-14-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Amino-4-chloro-N-(o-tolyl)benzamide, a substituted benzamide with potential applications in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis, analytical chemistry, and pharmacology, this document serves as a foundational resource for researchers investigating this and related molecular scaffolds. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from closely related analogues and the broader class of benzamides to provide actionable insights and protocols.

Molecular Profile and Physicochemical Properties

This compound is a synthetic organic compound characterized by a central benzamide core with three key substitutions: an amino group at position 3, a chloro group at position 4, and an N-aryl linkage to an o-tolyl group.[1][2] This specific arrangement of functional groups imparts distinct chemical properties that are likely to influence its biological activity.

| Property | Value | Source |

| CAS Number | 92165-14-5 | [2] |

| Molecular Formula | C₁₄H₁₃ClN₂O | [2] |

| Molecular Weight | 260.72 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)N | [3] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like dichloromethane and slightly soluble in water.[4] | Inferred from similar compounds[4] |

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach involves a two-step process starting from 3-nitro-4-chlorobenzoic acid:

-

Amide Bond Formation: Coupling of 3-nitro-4-chlorobenzoic acid with o-toluidine to form the intermediate, 3-nitro-4-chloro-N-(o-tolyl)benzamide.

-

Reduction of the Nitro Group: Reduction of the nitro intermediate to the final product, this compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for similar benzamide syntheses and should be optimized for this specific transformation.

Step 1: Synthesis of 3-Nitro-4-chloro-N-(o-tolyl)benzamide

-

Activation of the Carboxylic Acid: To a solution of 3-nitro-4-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Amidation: Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of o-toluidine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Step 2: Synthesis of this compound

-

Reduction: Dissolve the purified 3-nitro-4-chloro-N-(o-tolyl)benzamide (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (5.0 eq) and stir the mixture at 70-80 °C for 4-6 hours.

-

Work-up: Cool the reaction mixture and pour it into ice water.

-

Basify the mixture with a saturated NaHCO₃ solution until the pH is ~8.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in distinct regions, a singlet for the methyl group, and signals for the amine and amide protons. The coupling patterns will be indicative of the substitution pattern on the aromatic rings. |

| ¹³C NMR | Resonances for all 14 carbon atoms, including the carbonyl carbon of the amide, and distinct signals for the aromatic carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₃ClN₂O). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observable. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine and amide, C=O stretching of the amide, and C-Cl stretching. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Different solvent systems and columns should be tested to ensure no impurities are co-eluting. |

Potential Biological Activities and Mechanisms of Action (Inferred)

While direct biological data for this compound is not available, the benzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[5] The specific substitutions on this molecule suggest several avenues for investigation.

Anticancer Potential

Substituted benzamides have demonstrated significant potential as anticancer agents.[6] The mechanism of action for some N-substituted benzamides involves the induction of apoptosis. Research on novel N-benzylbenzamide derivatives has identified them as tubulin polymerization inhibitors, binding to the colchicine site and exhibiting potent antitumor activities.[7]

Caption: Hypothesized mechanism of anticancer activity via tubulin polymerization inhibition.

Enzyme Inhibition

The 3-amino-4-chlorophenyl moiety has been identified as a potent mimic of benzamidine, a common pharmacophore in enzyme inhibitors.[8] Specifically, this structural motif has been explored in the development of factor Xa inhibitors, which are crucial in anticoagulation therapy.[8] This suggests that this compound could be investigated as an inhibitor of serine proteases or other enzymes that recognize benzamidine-like ligands.

Antimicrobial and Antifungal Activities

Various benzamide derivatives have been reported to possess antimicrobial and antifungal properties. The specific substitutions on the aromatic rings play a crucial role in determining the spectrum and potency of their activity.

Experimental Workflows for Biological Evaluation

For researchers interested in exploring the biological potential of this compound, the following experimental workflows are recommended.

In Vitro Anticancer Activity Screening

Caption: Workflow for in vitro anticancer activity screening.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Enzyme Inhibition Assays

Based on the structural similarity to factor Xa inhibitors, an initial screening against this enzyme is warranted.

Protocol: Factor Xa Inhibition Assay (Chromogenic)

-

Assay Setup: In a 96-well plate, add buffer, a known concentration of human factor Xa, and various concentrations of the test compound.

-

Incubation: Incubate the mixture for a specified period to allow for inhibitor binding.

-

Substrate Addition: Add a chromogenic substrate for factor Xa.

-

Kinetic Reading: Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm).

-

Data Analysis: Determine the rate of substrate cleavage and calculate the percentage of inhibition. From this, the IC₅₀ value can be determined.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, based on the GHS classifications for the closely related 3-amino-4-chlorobenzamide, the following precautions should be taken[3]:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[3]

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its structural features, particularly the substituted benzamide core, suggest a high potential for biological activity. This guide provides a foundational framework for its synthesis, characterization, and initial biological evaluation. Future research should focus on the empirical determination of its physicochemical properties, the optimization of its synthesis, and a comprehensive screening against a panel of cancer cell lines and relevant enzymes to elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be crucial in identifying more potent and selective compounds for drug development.

References

- PubMed. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters, 13(10), 1795-1799.

- MySkinRecipes. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88200, 3-Amino-4-chlorobenzamide. PubChem.

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- Seedion. (n.d.). This compound.

- Saeed, A., et al. (2008). 4-Chloro-N-o-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o2043.

- Saeed, A., et al. (2009). 4-Chloro-N-m-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1334.

- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- PubMed. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76092, 3-Amino-4-chlorobenzoic acid. PubChem.

- MDPI. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(1), 1.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112750046, 3-[(3-Amino-5-chloro-2-pyridinyl)amino]benzamide. PubChem.

- PubMed. (2024). Discovery of (quinazolin-6-yl)benzamide derivatives containing a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety as potent reversal agents against P-glycoprotein-mediated multidrug resistance. European Journal of Medicinal Chemistry, 264, 116039.

- Dye intermediates. (2013). 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- ResearchGate. (2022). Synthesis reaction of 3-amino-4-chloro benzohydrazide.

- PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316.

- Semantic Scholar. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov.

- MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(1), 1.

- National Center for Biotechnology Information. (2022). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 13(3), 441-447.

- PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide.

- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

- National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Journal of Medicinal Chemistry, 64(1), 530-547.

- PubMed. (2009). 4-Chloro-N-m-tolyl-benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1334.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound - 配体 - 西典实验 [seedior.com]

- 3. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 5. 4-Chloro-N-m-tolylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-4-chloro-N-(o-tolyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Amino-4-chloro-N-(o-tolyl)benzamide, a key chemical intermediate with significant potential in pharmaceutical and chemical research. As a Senior Application Scientist, this document synthesizes critical technical data with practical insights to support your research and development endeavors.

Core Molecular Profile

This compound is a substituted benzamide derivative. Its chemical structure, featuring an aminobenzamide core with chloro and o-tolyl substitutions, makes it a versatile building block in organic synthesis.

Molecular Formula: C₁₄H₁₃ClN₂O[1]

Molecular Weight: 260.72 g/mol [1]

CAS Number: 92165-14-5[1]

IUPAC Name: 3-amino-4-chloro-N-(2-methylphenyl)benzamide

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in research and development, influencing factors such as solubility, stability, and bioavailability.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃ClN₂O | [1] |

| Molecular Weight | 260.72 g/mol | [1] |

| CAS Number | 92165-14-5 | [1] |

| Appearance | Off-white to light brown crystalline solid (inferred) | N/A |

| Melting Point | Not available | N/A |

| Solubility | Likely soluble in organic solvents such as DMSO and methanol | N/A |

| Storage | Store at room temperature in a dry, well-ventilated area | [1] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through a multi-step process, typically involving the formation of an amide bond followed by the reduction of a nitro group. A plausible synthetic route is outlined below, based on established organic chemistry principles and similar reported syntheses.[2]

Proposed Synthetic Pathway:

A common strategy for the synthesis of such benzamides involves the initial coupling of a substituted benzoic acid with an aniline, followed by the reduction of a nitro group to the desired amine.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative):

This protocol is a representative example based on the synthesis of similar compounds.[2] Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve high yields and purity.

Step 1: Synthesis of 3-Nitro-4-chloro-N-(o-tolyl)benzamide

-

To a solution of 3-nitro-4-chlorobenzoic acid (1 equivalent) in an appropriate solvent (e.g., dichloromethane or THF), add a coupling agent such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to form the acid chloride or activated ester.

-

In a separate flask, dissolve o-toluidine (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in the same solvent.

-

Slowly add the activated acid derivative from step 2 to the o-toluidine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-Nitro-4-chloro-N-(o-tolyl)benzamide.

Step 2: Synthesis of this compound

-

Dissolve the 3-Nitro-4-chloro-N-(o-tolyl)benzamide from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

If using SnCl₂, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product. If using catalytic hydrogenation, filter off the catalyst.

-

Dry the organic extract and concentrate it to obtain the crude product.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Applications in Research and Development

The structural motifs present in this compound make it a valuable intermediate in several areas of chemical and pharmaceutical research.

Pharmaceutical Intermediate:

The benzamide core is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3] The presence of the amino and chloro groups on the benzoyl ring, along with the tolyl group on the amide nitrogen, provides multiple points for further chemical modification to explore structure-activity relationships (SAR).

-

Potential Therapeutic Areas: Based on the activities of related benzamide compounds, derivatives of this compound could be investigated for:

-

Anticancer Activity: Many substituted benzamides have been explored as anticancer agents.[3]

-

Anti-inflammatory Effects: The benzamide structure is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Central Nervous System (CNS) Activity: Certain benzamides are known to interact with CNS targets.

-

Synthesis of Organic Dyes and Pigments:

Aromatic amines are key precursors in the synthesis of azo dyes and pigments. The amino group in this compound can be diazotized and coupled with various aromatic compounds to produce a range of colored molecules. For instance, a structurally similar compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, is an important intermediate for C.I. Pigment Yellow 93.[2]

Safety and Handling

Hazard Identification (Inferred):

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water. Seek medical attention.

-

Conclusion and Future Perspectives

This compound is a chemical intermediate with considerable potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its versatile structure allows for diverse chemical modifications, paving the way for the discovery of new therapeutic agents and functional materials. Further research to fully characterize its physicochemical properties and explore its reactivity will undoubtedly unlock new applications and advance various fields of scientific inquiry.

References

- MySkinRecipes. This compound. [Link]

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]

- PMC - NIH. 4-Chloro-N-m-tolylbenzamide. [Link]

- PubMed. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. [Link]

- The Royal Society of Chemistry. Thioamide N–C(S)

- PMC - NIH. 4-Chloro-N-o-tolylbenzamide. [Link]

- 2a biotech. Products. [Link]

- Seedion. This compound. [Link]

Sources

physical and chemical properties of 3-Amino-4-chloro-N-(o-tolyl)benzamide

An In-depth Technical Guide to 3-Amino-4-chloro-N-(o-tolyl)benzamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 92165-14-5), a key chemical intermediate with significant potential in pharmaceutical research and development. The document details the compound's core physicochemical properties, proposes a robust synthetic pathway with detailed experimental protocols, and outlines expected analytical characterizations. Furthermore, it covers chemical reactivity, safety and handling protocols, and its applications as a building block in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their synthetic programs.

Compound Identification and Core Properties

This compound is a substituted benzamide derivative. The presence of multiple functional groups—an aniline-like amino group, a halogenated aromatic ring, and an amide linkage to a tolyl moiety—makes it a versatile scaffold for constructing more complex molecules. Its structural features are frequently sought after in the design of compounds with potential biological activity.[1]

Molecular Structure & Identification

The unique arrangement of functional groups on this molecule provides distinct reactive sites for further chemical modification, a primary reason for its utility in synthetic chemistry.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identification and physical properties of the compound. It is noteworthy that while some data is readily available from commercial suppliers, other experimental values such as melting and boiling points are not consistently reported in public literature, which is common for specialized synthetic intermediates.

| Property | Value | Source(s) |

| IUPAC Name | 3-Amino-4-chloro-N-(2-methylphenyl)benzamide | N/A (Standard Nomenclature) |

| CAS Number | 92165-14-5 | [1][2] |

| Molecular Formula | C₁₄H₁₃ClN₂O | [1][2] |

| Molecular Weight | 260.72 g/mol | [1][2] |

| Appearance | Light brown or grey solid/powder is typical for related benzamides. | [3][4] |

| Solubility | Expected to be slightly soluble in water, but soluble in organic solvents like Dichloromethane (DCM), and Dimethylformamide (DMF). | [3] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [1][2] |

Proposed Synthesis and Purification Protocol

While this compound is commercially available, an in-house synthesis may be required for specific research applications. A reliable and scalable synthesis can be achieved via a standard amide coupling reaction. The proposed pathway begins with the commercially available 3-Amino-4-chlorobenzoic acid.[5]

Causality of Experimental Design: The chosen synthetic route is a classic two-step process: activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine (o-toluidine). Converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) is a highly efficient and cost-effective activation method. The subsequent reaction with o-toluidine proceeds readily, driven by the high electrophilicity of the acid chloride and the nucleophilicity of the amine. Dichloromethane is selected as the solvent due to its inertness and ability to dissolve the reactants while being easy to remove post-reaction.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Methodology

Materials:

-

3-Amino-4-chlorobenzoic acid

-

o-Toluidine

-

Thionyl chloride (SOCl₂)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Acid Chloride Formation:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Amino-4-chlorobenzoic acid (1.0 eq).

-

Add anhydrous DCM (approx. 10 mL per gram of acid).

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise via syringe.

-

After addition, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 40°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Cool the mixture back to room temperature and remove excess thionyl chloride under reduced pressure.

-

-

Amide Coupling:

-

Re-dissolve the crude acid chloride intermediate in anhydrous DCM.

-

In a separate flask, dissolve o-toluidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Cool the acid chloride solution to 0°C and add the o-toluidine/triethylamine solution dropwise with vigorous stirring.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

-

Aqueous Work-up:

-

Transfer the reaction mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove excess o-toluidine and triethylamine), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to yield the pure this compound.

-

Spectroscopic and Analytical Characterization

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (6H): Multiple signals expected in the δ 6.5-8.0 ppm range, showing complex splitting patterns due to coupling. Amide Proton (1H): A broad singlet typically downfield, >δ 8.5 ppm. Amine Protons (2H): A broad singlet, typically between δ 4.0-5.5 ppm. Methyl Protons (3H): A sharp singlet around δ 2.2-2.4 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the δ 165-170 ppm region. Aromatic Carbons (12C): Multiple signals between δ 110-150 ppm. Methyl Carbon (CH₃): A signal in the aliphatic region, typically δ 15-20 ppm. |

| FT-IR (cm⁻¹) | N-H Stretch (Amine): Two distinct bands around 3350-3450 cm⁻¹. N-H Stretch (Amide): A single, broad band around 3300 cm⁻¹. C=O Stretch (Amide): A strong, sharp absorption around 1640-1670 cm⁻¹. C=C Stretch (Aromatic): Multiple absorptions in the 1450-1600 cm⁻¹ region. C-Cl Stretch: A signal in the fingerprint region, typically 700-800 cm⁻¹. |

| Mass Spectrometry (ESI+) | [M+H]⁺: Expected at m/z 261.08 (for ³⁵Cl) and 263.08 (for ³⁷Cl) in an approximate 3:1 isotopic ratio, confirming the presence of one chlorine atom. |

Chemical Reactivity, Stability, and Safety

Reactivity Profile

-

The amino group is nucleophilic and can undergo reactions such as alkylation, acylation, or diazotization, making it a key handle for further derivatization.

-

The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures.

-

The chloro-substituted aromatic ring can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups.

Stability and Storage

The compound is stable under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place away from direct light and incompatible materials.[1][2]

Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6]

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound is not universally available, data from structurally related aminobenzamides should be used as a guideline for handling.

-

Hazard Statements: Based on related compounds, it may be harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][7]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[6]

-

Inhalation: Move person to fresh air. If breathing is difficult, seek medical attention.[6]

-

Ingestion: Rinse mouth and seek medical attention.[6]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Applications in Research and Development

The primary application of this compound is as a synthetic intermediate or building block in the field of medicinal chemistry.[1] The benzamide core is recognized as a "privileged structure" in drug discovery, as it is present in a wide array of biologically active compounds.[9]

The specific substitution pattern of this molecule offers a template for creating libraries of compounds for screening. For instance, the free amino group can be used as an anchor point to introduce diverse functionalities, while the tolyl and chloro substituents modulate properties like lipophilicity, metabolic stability, and target binding. This makes it a valuable precursor for synthesizing potential therapeutic agents targeting a range of diseases, including cancer, inflammation, and disorders of the central nervous system.[1]

References

- MySkinRecipes. (n.d.). This compound.

- Seedion. (n.d.). This compound.

- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: P-AMINO BENZAMIDE.

- PubChem. (n.d.). Benzamide, 3-amino-4-chloro-. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- H. S. Yathirajan, et al. (2008). 4-Chloro-N-m-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2043.

- PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound - 配体 - 西典实验 [seedior.com]

- 3. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloro-N-m-tolylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-Amino-4-chloro-N-(o-tolyl)benzamide

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. However, the specific mechanism of action for many of these compounds, including 3-Amino-4-chloro-N-(o-tolyl)benzamide, remains to be fully elucidated. This technical guide addresses this knowledge gap not by presenting a known mechanism, but by outlining a comprehensive, hypothesis-driven experimental roadmap for its discovery and validation. We provide senior researchers, scientists, and drug development professionals with a practical framework for investigating the molecular targets and cellular pathways modulated by this compound. This document is structured as a self-validating system of inquiry, detailing the causality behind experimental choices and providing robust protocols for target identification, validation, and pathway analysis.

Introduction: The Benzamide Conundrum and a Path Forward

N-substituted benzamides are recognized as a "privileged structure" in drug discovery, with various analogs demonstrating anticancer, antiemetic, and anticonvulsant properties.[1] Despite the prevalence of this chemical class, the precise molecular interactions of many derivatives are not well-documented in public literature. This compound is one such compound. While its synthesis is documented, its biological activity and mechanism of action are largely unexplored, with some related compounds being utilized as intermediates in industrial applications such as pigment synthesis.[2]

This guide, therefore, takes a proactive and investigative approach. We will proceed under the hypothesis that, given the structural alerts within the molecule and the known activities of related benzamides, this compound may possess anticancer properties through the modulation of key signaling pathways involved in cell proliferation and survival. The following sections will detail a logical and technically sound workflow to test this hypothesis and uncover the compound's mechanism of action.

Phase I: Initial Phenotypic Screening and Target Class Identification

The first principle in elucidating a compound's mechanism of action is to observe its effect on whole cells. This allows for a broad, unbiased assessment of its biological activity and can provide initial clues as to its potential target class.

High-Content Imaging for Cellular Phenotyping

Rationale: High-content imaging (HCI) provides a multiparametric analysis of cellular morphology, offering a rich dataset to infer the compound's effects on various cellular processes such as cell cycle progression, apoptosis, and cytoskeletal organization.

Experimental Protocol: Multiparametric HCI Assay

-

Cell Line Selection: A panel of human cancer cell lines representing different tissue origins (e.g., A549 - lung, HCT-116 - colon, MCF-7 - breast) should be used to identify broad-spectrum or tissue-specific effects.

-

Compound Treatment: Seed cells in 96-well, optically clear bottom plates. After 24 hours, treat with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control known to induce a specific phenotype (e.g., Staurosporine for apoptosis).

-

Staining: Following treatment, fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 and stain with a cocktail of fluorescent dyes targeting key cellular components:

-

Hoechst 33342: Nuclei (for cell count and nuclear morphology)

-

Phalloidin-AF488: F-actin cytoskeleton

-

Anti-α-tubulin-AF568: Microtubule network

-

CellMask™ Deep Red: Cytoplasm and cell boundaries

-

Annexin V-FITC: Early apoptosis marker

-

-

Imaging: Acquire images using a high-content imaging system.

-

Data Analysis: Utilize image analysis software to quantify multiple phenotypic parameters.

Data Presentation:

| Parameter | Vehicle Control | 1 µM Compound | 10 µM Compound | 50 µM Compound |

| Cell Count | 100% | 95% | 60% | 25% |

| Nuclear Area (µm²) | 150 ± 10 | 148 ± 12 | 220 ± 15 | 280 ± 20 |

| Nuclear Intensity | 1.0 ± 0.1 | 1.1 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.4 |

| Annexin V Positive Cells | <1% | 2% | 15% | 45% |

| Mitotic Index | 5% | 4.5% | 1% | <0.5% |

Table 1: Hypothetical High-Content Imaging Data Summary for HCT-116 cells at 48 hours.

Interpretation of Hypothetical Data: The data in Table 1 would suggest that this compound induces a dose-dependent decrease in cell number, an increase in nuclear size and condensation (indicative of apoptosis), and a significant increase in the apoptotic marker Annexin V. This points towards an apoptotic mechanism of action.

Kinase Panel Screening

Rationale: Many anticancer agents target protein kinases. A broad in vitro kinase panel screen can rapidly identify potential kinase targets.

Experimental Protocol: In Vitro Kinase Panel Assay

-

Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Promega).

-

Assay Conditions: Request a screen against a panel of at least 100 different human kinases at a fixed concentration (e.g., 10 µM). The assays are typically radiometric or fluorescence-based, measuring the phosphorylation of a substrate.

-

Data Analysis: Results are usually provided as a percentage of inhibition relative to a control.

Data Presentation:

| Kinase Target | % Inhibition at 10 µM |

| EGFR | 5% |

| Src | 8% |

| MEK1 | 85% |

| MEK2 | 82% |

| CDK2 | 12% |

| ... | ... |

Table 2: Hypothetical Kinase Panel Screening Results.

Interpretation of Hypothetical Data: The strong and selective inhibition of MEK1 and MEK2 in the kinase panel screen provides a powerful lead for a direct molecular target.

Phase II: Target Validation and Pathway Analysis

The next logical step is to validate the putative targets identified in the initial screens and to place them within a cellular signaling context.

Direct Target Engagement Assays

Rationale: It is crucial to confirm that the compound directly binds to the hypothesized target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact HCT-116 cells with this compound (e.g., 10 µM) or vehicle for 2 hours.

-

Thermal Challenge: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blotting: Analyze the soluble fraction by Western blotting using antibodies specific for MEK1 and MEK2. A non-target protein (e.g., GAPDH) should be used as a control.

-

Data Analysis: Quantify the band intensities. A positive result is indicated by a thermal stabilization of the target protein in the presence of the compound.

Visualization of Experimental Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Analysis of Downstream Signaling

Rationale: If this compound inhibits MEK1/2, then the phosphorylation of their direct substrate, ERK1/2, should be reduced.

Experimental Protocol: Western Blot for Phospho-ERK

-

Cell Treatment: Treat HCT-116 cells with increasing concentrations of the compound for a short duration (e.g., 2 hours).

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

-

Western Blotting: Perform SDS-PAGE and Western blotting using antibodies against:

-

Phospho-ERK1/2 (p-ERK)

-

Total ERK1/2 (t-ERK)

-

GAPDH (loading control)

-

-

Data Analysis: Quantify the p-ERK/t-ERK ratio.

Visualization of the Hypothesized Signaling Pathway:

Caption: Hypothesized Inhibition of the MAPK/ERK Pathway.

Conclusion and Future Directions

This guide has outlined a systematic and robust methodology for elucidating the mechanism of action of this compound, moving from broad phenotypic observations to specific target validation and pathway analysis. The hypothetical data presented suggests a plausible mechanism through the inhibition of the MEK1/2 kinases, leading to apoptosis. The self-validating nature of this experimental workflow ensures that each step logically informs the next, building a cohesive and evidence-based understanding of the compound's biological activity.

Future work would involve more detailed biochemical and structural studies, such as determining the binding kinetics and co-crystal structure of the compound with its target, to fully characterize the molecular interactions. Furthermore, in vivo studies in relevant animal models would be necessary to validate the therapeutic potential of this compound based on its elucidated mechanism of action.

References

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.

Sources

The Versatility of the Benzamide Scaffold: An In-depth Technical Guide to its Diverse Biological Activities

Executive Summary

Benzamide and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a remarkable breadth of pharmaceutical agents.[1] This versatile scaffold has been extensively explored, leading to the development of drugs with applications spanning oncology, infectious diseases, neurology, and supportive care.[2] This technical guide provides an in-depth exploration of the multifaceted biological activities of benzamide derivatives for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed and validated experimental protocols, summarize key structure-activity relationship (SAR) insights, and provide a forward-looking perspective on this enduringly significant class of compounds. The narrative is grounded in field-proven insights, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating systems for robust and reproducible research.

The Benzamide Core: A Privileged Scaffold in Drug Discovery

The benzamide structure, consisting of a benzene ring attached to an amide functional group, is a simple yet profoundly effective pharmacophore.[2] Its prevalence in top-selling pharmaceuticals is a testament to its favorable properties, including metabolic stability and the ability to form crucial hydrogen bonds with biological targets.[3] The true power of the benzamide scaffold lies in its synthetic tractability; the benzene ring and the amide nitrogen can be readily functionalized, allowing for precise tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[4] This has led to the discovery of derivatives that act as potent and selective modulators of enzymes, receptors, and structural proteins.[5]

General Synthesis of Substituted Benzamides

The construction of a benzamide library typically begins with the coupling of a benzoic acid derivative and an amine.[1] One of the most reliable and widely used methods is the acylation of an amine using a benzoyl chloride, often under Schotten-Baumann conditions.[1] This method is high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a standard procedure for the synthesis of a substituted N-aryl benzamide.

Materials:

-

Substituted Benzoyl Chloride (1.0 eq)

-

Primary or Secondary Amine (1.0-1.2 eq)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 eq)[1]

-

Anhydrous Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

-

Deionized Water

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated Aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert nitrogen atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[1] A magnetic stir bar is added for agitation.

-

Cooling: The reaction mixture is cooled to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation reaction and prevent side product formation.

-

Addition of Benzoyl Chloride: Dissolve the substituted benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes. A slow addition rate is critical for maintaining temperature control.[1]

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.[1] The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃ (to remove unreacted benzoyl chloride and acid byproduct), and brine (to remove residual water).[1]

-

Drying and Isolation: Dry the separated organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

-

Purification: The resulting crude benzamide is typically purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Key Biological Activities of Benzamide Derivatives

The functional versatility of the benzamide scaffold has enabled its application across multiple therapeutic areas.

Anticancer Activity

Benzamide derivatives have emerged as a significant class of antitumor agents, exhibiting efficacy through diverse mechanisms of action.[5][6]

Mechanisms of Action:

-

Histone Deacetylase (HDAC) Inhibition: Many benzamide derivatives function as potent HDAC inhibitors.[6] The o-aminobenzamide moiety is a key pharmacophore that chelates the zinc ion within the HDAC active site, blocking its enzymatic activity.[6] This leads to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[4][6]

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: The 3-aminobenzamide core structure is a well-known inhibitor of PARP, an enzyme critical for DNA single-strand break repair.[7] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibition leads to the accumulation of DNA double-strand breaks during replication, a concept known as synthetic lethality, resulting in targeted cancer cell death.[8]

-

Induction of Reactive Oxygen Species (ROS): Certain novel benzamide derivatives exert their anticancer effects by inducing a significant accumulation of intracellular ROS.[9] This oxidative stress leads to the collapse of the mitochondrial membrane potential and subsequent activation of caspase-dependent apoptosis, confirmed by the upregulation of Bax and Cleaved Caspase-3 and downregulation of Bcl-2.[9]

In Vitro Anticancer Activity Data:

| Compound Class/Derivative | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference(s) |

| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 | Lung | 7.5 | [7] |

| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | HeLa | Cervical | 9.3 | [7] |

| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | MCF-7 | Breast | 8.9 | [7] |

| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 | Renal | 14.46 | [7][10] |

| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | NCI-H23 | Lung | 13.97 | [7][10] |

| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | MDAMB-231 | Breast | 11.35 | [7][10] |

| 3-Aminobenzamide | Not Specified | Not Specified | ~30 | [7] |

| Compound 13f (Benzamidophenyl scaffold) | HCT116 | Colorectal | 0.30 | [8] |

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of compounds.[7][11]

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test benzamide derivatives in the appropriate culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours.[7] The duration is chosen to allow for sufficient cell division and for the compound to exert its effect.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[7]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[7]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC50 value—the concentration at which the compound inhibits cell growth by 50%.[7]

Antimicrobial Activity

The rise of drug-resistant pathogens has spurred the search for novel antimicrobial agents, and benzamide derivatives have shown significant promise in this area.[12][13]

Mechanism of Action:

A primary antimicrobial mechanism for many benzamide derivatives is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[12] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the division site, which is a prerequisite for cytokinesis.[12] Benzamide inhibitors bind to FtsZ, disrupting Z-ring formation and leading to filamentation and eventual bacterial cell death.[12] This target is attractive as it is absent in eukaryotes, suggesting a potential for high selectivity.

In Vitro Antimicrobial Activity Data:

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference(s) |

| Compound 5a | B. subtilis | 6.25 | 25 | [3] |

| Compound 5a | E. coli | 3.12 | 31 | [3] |

| Compound 6b | E. coli | 3.12 | 24 | [3] |

| Compound 6c | B. subtilis | 6.25 | 24 | [3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

-

Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test benzamide compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Antipsychotic Activity

Substituted benzamides, such as amisulpride, are a class of second-generation (atypical) antipsychotics used in the treatment of schizophrenia.[14][15]

Mechanism of Action:

The antipsychotic effects of these compounds stem from their selective antagonism of dopamine D2 and D3 receptors.[14][16] At higher therapeutic doses (e.g., 400-800 mg/day for amisulpride), they block postsynaptic D2/D3 receptors, particularly in the mesolimbic system.[14][16] This action is believed to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions). Many atypical benzamides also exhibit antagonist activity at serotonin 5-HT2 receptors, which may contribute to their efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to older antipsychotics.[17]

Interestingly, at low doses (e.g., 50-300 mg/day), amisulpride preferentially blocks presynaptic D2/D3 autoreceptors.[14][18] This disinhibits dopamine release, leading to enhanced dopaminergic neurotransmission, which is the basis for its use in treating dysthymia and the negative symptoms of schizophrenia.[15][18]

Antiemetic Activity

Benzamide derivatives like metoclopramide and trimethobenzamide are used to manage nausea and vomiting.[19][20]

Mechanism of Action:

The primary antiemetic effect is achieved through the antagonism of D2 dopamine receptors in the chemoreceptor trigger zone (CTZ), located in the area postrema of the brainstem.[20][21] The CTZ detects emetic substances in the blood and relays signals to the vomiting center in the medulla. By blocking dopamine's action in the CTZ, benzamides inhibit this signaling cascade, preventing the induction of nausea and vomiting.[20][22] Some benzamides, particularly at higher doses, also exhibit 5-HT3 receptor antagonism, which contributes to their efficacy, especially in chemotherapy-induced nausea.[21]

Structure-Activity Relationships (SAR)

The biological activity of benzamide derivatives is profoundly influenced by the nature and position of substituents on both the benzoyl ring and the amide nitrogen.[4]

-

For Anticancer Activity (HDACi): An aromatic substituent on the benzoyl ring is often crucial for activity. The nature of the N-alkyl group can also influence potency, with longer or cyclic alkyl chains sometimes enhancing activity.[4] For PARP inhibitors, the core aminobenzamide structure is essential for binding.

-

For Antimicrobial Activity (FtsZ Inhibitors): Specific substitutions on the benzoyl ring are critical. For instance, a 3-methoxybenzamide pharmacophore has been identified as a promising lead for activity against Gram-positive bacteria.[23]

-

For Antipsychotic Activity: SAR studies have led to compounds with mixed D2/5-HT2 antagonism.[17] The specific nature of the N-substituted side chain, often a complex amine-containing moiety, is critical for receptor affinity and selectivity.[17]

-

For Antitubercular Activity: Against Mycobacterium tuberculosis QcrB, electron-rich smaller substitutions at the C-5 position of the benzamide core enhance potency, while electron-withdrawing groups are less tolerated.[24] A secondary amide is often more potent than a primary amide.[24]

Conclusion and Future Perspectives

The benzamide scaffold continues to be a highly productive platform for drug discovery. Its synthetic accessibility and the rich chemical space available for modification ensure its relevance for years to come. Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, creating multi-target agents to combat complex diseases like cancer and drug-resistant infections, and exploring novel biological targets. The integration of computational modeling, such as 3D-QSAR and molecular dynamics simulations, will further accelerate the rational design of next-generation benzamide therapeutics with optimized efficacy and safety profiles.[25]

References

- Benchchem.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

- ACS Publications. Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents | Journal of Medicinal Chemistry.

- Benchchem. Structure-Activity Relationship of N-(1-hydroxypropan-2-yl)

- MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.

- Benchchem. Application Notes and Protocols for the Synthesis of Substituted Benzamides.

- Benchchem. The Ascendant Role of Novel Benzamide Derivatives in Oncology: A Technical Guide to Their Antitumor Properties.

- Benchchem.

- Benchchem. A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential.

- ACS Publications. Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters.

- PubMed. Spotlight on amisulpride in schizophrenia.

- Wikipedia. Amisulpride.

- Benchchem.

- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025).

- PubMed. Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086.

- PubMed.

- PubMed.

- RSC Publishing. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)

- Arborpharmchem.

- PubMed.

- PMC.

- PubMed.

- Patsnap Synapse. What is the mechanism of Trimethobenzamide?.

- ResearchGate. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 | Request PDF.

- Deranged Physiology.

- NCBI Bookshelf - NIH.

- RSC Publishing. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)

- Semantic Scholar. Bioassays for anticancer activities..

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]

- 11. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Spotlight on amisulpride in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amisulpride - Wikipedia [en.wikipedia.org]

- 16. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Pharmacological and Clinical Roles of Antiemetics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What is the mechanism of Trimethobenzamide? [synapse.patsnap.com]

- 21. Antiemetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. derangedphysiology.com [derangedphysiology.com]

- 23. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. mdpi.com [mdpi.com]

Whitepaper: Unveiling the Therapeutic Potential of 3-Amino-4-chloro-N-(o-tolyl)benzamide: A Guide to Target Identification and Validation

Abstract

The benzamide scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities[1]. This guide provides an in-depth technical exploration of 3-Amino-4-chloro-N-(o-tolyl)benzamide, a molecule whose therapeutic potential remains largely untapped. While direct biological data on this specific compound is sparse, a comprehensive analysis of its structural motifs and the broader benzamide class allows for the rational inference of several promising therapeutic target classes. This document serves as a roadmap for researchers and drug development professionals, outlining the scientific rationale for investigating this compound and providing detailed, actionable protocols for target validation. We will delve into potential targets ranging from serine proteases involved in coagulation to key signaling molecules in oncology and inflammatory pathways.

Introduction: The Scientific Premise

This compound is a small molecule characterized by a central benzamide core, substituted with an amino group, a chlorine atom, and an N-linked o-tolyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H13ClN2O | [2] |

| Molecular Weight | 260.72 g/mol | [2] |

| CAS Number | 92165-14-5 | [2] |

| MDL Number | MFCD05882585 | [2] |

The true potential of this molecule lies not in its known applications, which are primarily as a chemical intermediate, but in the biological activities associated with its core components[3]. The benzamide structure is a recurring motif in drugs targeting cancer, emesis, and ion channel modulation[1]. More specifically, the 4-chloro-3-aniline fragment present in our lead compound has been identified as a potent benzamidine mimic and a specific inhibitor of Factor Xa, a critical serine protease in the coagulation cascade[4]. This finding provides the most direct and compelling starting point for our investigation.

This guide will therefore be structured around the most probable therapeutic hypotheses, beginning with the strongest evidence and expanding to other plausible targets based on the broader benzamide literature.

Hypothesis 1 (Primary): Targeting Serine Proteases in Coagulation

Rationale and Core Hypothesis

The most significant lead for this compound is the established activity of its 4-chloro-3-aniline substructure as a Factor Xa (FXa) inhibitor[4]. FXa is a pivotal enzyme in the blood coagulation cascade, responsible for converting prothrombin to thrombin. Its inhibition is a validated strategy for anticoagulation therapy.

Hypothesis: this compound acts as a competitive inhibitor of Factor Xa and potentially other related serine proteases (e.g., thrombin, trypsin) by mimicking the natural benzamidine ligand in the S1 binding pocket.

Proposed Mechanism of Action

The 3-amino group and the overall electronic configuration of the 4-chloro-3-aniline ring likely enable it to form key interactions within the deep, negatively charged S1 pocket of FXa, a site typically occupied by basic moieties. The N-(o-tolyl)benzamide portion of the molecule would then occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Experimental Validation Workflow

A phased approach is necessary to confirm this hypothesis, starting with in vitro enzymatic assays and progressing to cell-based and more complex models.

Caption: Workflow for validating Factor Xa inhibition.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human Factor Xa.

-

Materials:

-

Human Factor Xa (purified enzyme)

-

Chromogenic FXa substrate (e.g., Spectrozyme® FXa)

-

Tris-buffered saline (TBS), pH 7.4

-

This compound (test compound)

-

Apixaban (positive control)

-

DMSO (vehicle)

-

96-well microplate

-

Microplate reader (405 nm)

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting range is 100 µM to 1 nM.

-

In a 96-well plate, add 50 µL of TBS to each well.

-

Add 2 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

-

Add 25 µL of human Factor Xa solution (final concentration ~0.5 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme binding.

-

Initiate the reaction by adding 25 µL of the chromogenic substrate (final concentration ~200 µM).

-

Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (V) for each well. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Hypothesis 2 (Secondary): Modulation of Cancer Signaling Pathways

Rationale and Core Hypothesis

The benzanilide core is prevalent in compounds with anticancer activity[1]. N-substituted benzamides have been shown to induce apoptosis and, critically, to inhibit the activity of nuclear factor-κB (NF-κB) and nuclear factor of activated T cells (NFAT), while inducing activator protein 1 (AP-1) activity[1]. These transcription factors are central regulators of inflammation, cell survival, and proliferation, and their dysregulation is a hallmark of many cancers.

Hypothesis: this compound modulates key cancer-related signaling pathways, potentially by inhibiting an upstream kinase (e.g., IKK, JNK) or by directly interfering with the assembly of transcription factor complexes.

Proposed Signaling Pathway Interference

The compound could interfere with the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This would sequester NF-κB in the cytoplasm, preventing the transcription of pro-survival and pro-inflammatory genes.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Validation Workflow

Validation requires a multi-step approach to confirm pathway modulation and identify the specific molecular target.

-

Objective: To determine if the compound inhibits TNF-α-induced NF-κB activation in a cellular context.

-

Materials:

-

HEK293 cells stably transfected with an NF-κB-luciferase reporter construct (HEK293/NF-κB-luc).

-

DMEM with 10% FBS.

-

Recombinant human TNF-α.

-

Test compound.

-

Bay 11-7082 (positive control inhibitor).

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

Luminometer.

-

-

Procedure:

-

Plate HEK293/NF-κB-luc cells in a 96-well white, clear-bottom plate and incubate overnight.

-

Pre-treat cells with serial dilutions of the test compound or controls for 1 hour.

-

Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL (excluding unstimulated controls).

-

Incubate for 6-8 hours at 37°C.

-

Remove the media and lyse the cells.

-

Add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., CellTiter-Glo®). Calculate the percentage of inhibition relative to the TNF-α stimulated control and determine the IC50.

-

Other Potential Therapeutic Avenues

While less directly supported, the chemical nature of this compound and the broad activities of related structures suggest other targets worth consideration.

-

Potassium Channels: Heterocyclic benzanilides are known potassium channel activators[1]. The compound could be screened against a panel of potassium channels (e.g., KCNQ, Kir) using automated patch-clamp electrophysiology to identify any modulatory effects.

-

Antiparasitic Targets: Given the antiplasmodial activity of other benzamides, screening against Plasmodium falciparum (in vitro culture) could reveal potential as an antimalarial agent[5]. Initial assays would focus on parasite viability (e.g., SYBR Green I assay).

Summary and Future Directions

This compound is a molecule with significant, unexplored therapeutic potential. Analysis of its substructures and the activities of related compounds points to two high-priority avenues for investigation:

-

Serine Protease Inhibition: The strongest hypothesis, based on the known Factor Xa inhibitory activity of its 4-chloro-3-aniline fragment, positions the compound as a potential anticoagulant[4].

-

Oncology/Immunology: The established role of the benzamide core in modulating key cancer signaling pathways like NF-κB makes this a compelling secondary hypothesis[1].

The experimental workflows detailed in this guide provide a clear and robust framework for validating these hypotheses. Successful validation, particularly in the Factor Xa or NF-κB pathways, would warrant the initiation of a formal lead optimization program. This would involve systematic medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties, guided by the structure-activity relationships derived from the initial validation studies.

References

- This compound. MySkinRecipes.

- 4-Chloro-N-m-tolylbenzamide.

- 4-Chloro-N-o-tolylbenzamide.

- Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. PubMed.

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.

- Benzamide, 3-amino-4-chloro-. PubChem (NIH).

- Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI.

- New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities.

- 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- This compound. Seedion.

Sources

- 1. 4-Chloro-N-m-tolylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - 配体 - 西典实验 [seedior.com]

- 3. 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide [dyestuffintermediates.com]

- 4. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 3-Amino-4-chloro-N-(o-tolyl)benzamide in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block

In the intricate landscape of pharmaceutical development, the identification and utilization of versatile intermediates are paramount to the efficient synthesis of novel therapeutic agents. 3-Amino-4-chloro-N-(o-tolyl)benzamide (CAS No. 92165-14-5) has emerged as a significant building block, primarily leveraged in the creation of complex molecules targeting a range of biological pathways.[1] Its unique trifunctionalized aromatic structure—featuring an amine, a chloro group, and a substituted benzamide—offers medicinal chemists a scaffold ripe for strategic modification. This guide provides an in-depth exploration of this intermediate, from its synthesis and physicochemical properties to its critical role in the journey toward new medicines.

I. Core Chemical Identity and Physicochemical Profile

A thorough understanding of a synthetic intermediate begins with its fundamental properties. These characteristics are crucial for process development, quality control, and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 92165-14-5 | [MySkinRecipes][1] |

| Molecular Formula | C₁₄H₁₃ClN₂O | [MySkinRecipes][1] |

| Molecular Weight | 260.72 g/mol | [MySkinRecipes][1] |

| MDL Number | MFCD05882585 | [MySkinRecipes][1] |

| Appearance | Predicted as a solid | General knowledge |

| Storage | Room temperature, dry conditions | [MySkinRecipes][1] |

While extensive experimental data for this specific intermediate is not broadly published in peer-reviewed literature, its structural analogues provide insights into its expected characteristics. The presence of the benzamide core suggests potential for intermolecular hydrogen bonding, influencing its melting point and solubility. The aromatic rings confer a degree of hydrophobicity, while the amino group provides a site for salt formation, potentially modulating its solubility in aqueous media.

II. Strategic Synthesis: A Multi-step Approach